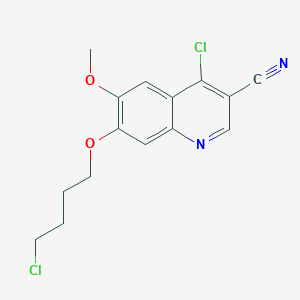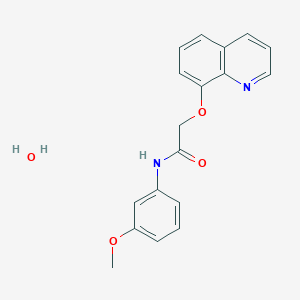
N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide hydrate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a quinolin-8-yloxy moiety connected through an acetamide linkage. The presence of the hydrate form indicates that it includes water molecules in its crystalline structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide hydrate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinolin-8-yloxy Intermediate: This step involves the reaction of quinoline with an appropriate halogenating agent to introduce a leaving group, followed by nucleophilic substitution with a suitable hydroxyl group to form the quinolin-8-yloxy intermediate.
Coupling with 3-Methoxyphenyl Acetamide: The quinolin-8-yloxy intermediate is then coupled with 3-methoxyphenyl acetamide under specific conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide hydrate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones under oxidative conditions.
Reduction: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The acetamide linkage can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted acetamide compounds.
Wissenschaftliche Forschungsanwendungen
N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism by which N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide hydrate exerts its effects is complex and involves multiple molecular targets and pathways. It is believed to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects. The quinolin-8-yloxy moiety is particularly important for its binding affinity to certain proteins, while the methoxyphenyl group contributes to its overall stability and solubility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide: The non-hydrate form of the compound.
N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)ethanamide: A similar compound with an ethanamide linkage instead of acetamide.
N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)propionamide: A similar compound with a propionamide linkage.
Uniqueness
N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide hydrate is unique due to its specific hydrate form, which can influence its crystalline structure, solubility, and overall stability
Eigenschaften
CAS-Nummer |
927183-81-1 |
|---|---|
Molekularformel |
C18H18N2O4 |
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
N-(3-methoxyphenyl)-2-quinolin-8-yloxyacetamide;hydrate |
InChI |
InChI=1S/C18H16N2O3.H2O/c1-22-15-8-3-7-14(11-15)20-17(21)12-23-16-9-2-5-13-6-4-10-19-18(13)16;/h2-11H,12H2,1H3,(H,20,21);1H2 |
InChI-Schlüssel |
HMYSSOGWZQSFKF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)NC(=O)COC2=CC=CC3=C2N=CC=C3.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


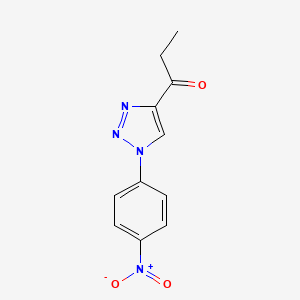

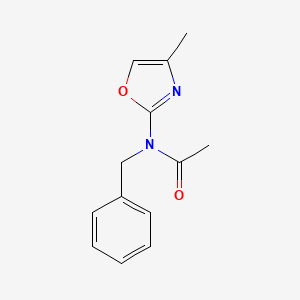
![3-(2-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12909482.png)

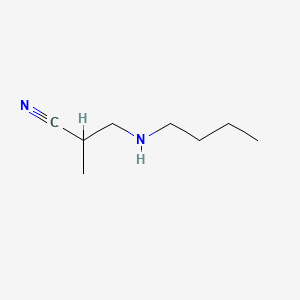

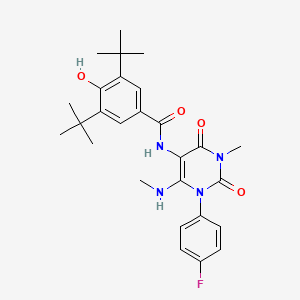
![7-Acetyl-6-methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one](/img/structure/B12909506.png)
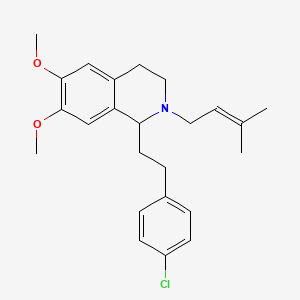
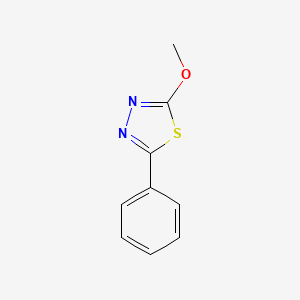
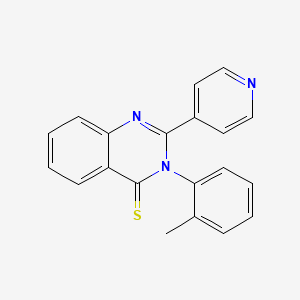
![1-(4-Chlorophenyl)-3-ethylimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione](/img/structure/B12909533.png)
